(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid
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Overview
Description
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentene ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fmoc group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Functionalization of the cyclopentene ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid: Similar structure but with a saturated cyclopentane ring.
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-2-enecarboxylic acid: Similar structure but with a cyclohexene ring.
Uniqueness
The unique feature of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid is its cyclopentene ring, which imparts specific chemical properties and reactivity. The presence of the Fmoc group also makes it particularly useful in peptide synthesis, providing a temporary protecting group for amines.
Properties
IUPAC Name |
(1R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMUNNGMJRKNSV-UONOGXRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426499 |
Source
|
Record name | (1R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-65-4 |
Source
|
Record name | (1R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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